3-(3-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Nitrophenyl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a tricyclo[3311~3,7~]decane moiety linked through an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step often involves the use of tricyclo[3.3.1.1~3,7~]decane derivatives, which can be synthesized through various methods, including Diels-Alder reactions and subsequent functional group modifications.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tricyclo[3.3.1.1~3,7~]decane moiety provides structural stability and rigidity. The oxadiazole ring can act as a linker, facilitating the interaction between the compound and its target .
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Similar in structure due to the presence of a tricyclic framework.
Oxadiazole Derivatives: Share the oxadiazole ring, which is crucial for their biological activity
Uniqueness
3-(3-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole is unique due to the combination of its nitrophenyl group, tricyclo[3.3.1.1~3,7~]decane moiety, and oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(1-adamantyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-21(23)15-3-1-2-14(7-15)16-19-17(24-20-16)18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADSARCUKXFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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